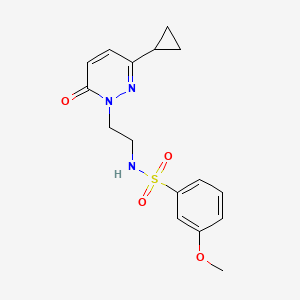

N-(2-(3-环丙基-6-氧代嘧啶-1(6H)-基)乙基)-3-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

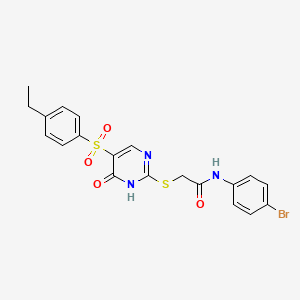

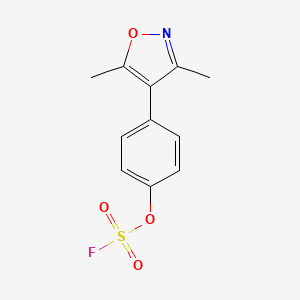

The compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide is a chemical entity that appears to be related to sulfonamide derivatives. Sulfonamides are a group of compounds that have a wide range of applications in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including cyclization reactions and alkylation processes. For instance, iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid can lead to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, which are structurally related to sulfonamides . Additionally, N-alkylation of 2-azidobenzenesulfonamide has been shown to give rise to different sulfonamide derivatives, indicating the versatility of sulfonamide chemistry .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific compound likely contains additional structural features such as a cyclopropyl group and a pyridazinone moiety, which may influence its chemical behavior and potential biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent, indicating that sulfonamides can participate in halogenation reactions . Furthermore, Rh(III)-catalyzed direct C–H cyanation of N-methoxybenzamides using N-cyano-N-phenyl-p-toluenesulfonamide demonstrates the ability of sulfonamides to undergo functionalization at the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific structural features. Generally, these compounds are known for their stability and ability to form hydrogen bonds, which can be crucial for their biological activity. The presence of electron-withdrawing or electron-donating groups, as well as heterocyclic rings, can significantly affect properties such as solubility, melting point, and reactivity.

科学研究应用

抗结核潜力

对类似磺酰胺衍生物的研究表明它们具有作为抗结核剂的潜力。例如,Purushotham 和 Poojary (2018) 的研究讨论了一种化合物,该化合物与结核分枝杆菌的烯酰还原酶对接后显示出合理的抑制作用,表明此类化合物与结核病治疗的相关性 (Nikil Purushotham 和 B. Poojary,2018)。

抗哮喘和呼吸道疾病治疗

已评价带有磺酰胺基团的化合物是否具有抗哮喘特性。Kuwahara 等人 (1997) 的一项研究合成并评价了新型 ([1,2,4] 三唑并[1,5-b] 嘧啶-6-基) 氧烷基磺酰胺抑制豚鼠血小板活化因子 (PAF) 诱导的支气管收缩的能力,突出了这些化合物在治疗哮喘和其他呼吸道疾病中的治疗潜力 (M. Kuwahara 等,1997)。

抗肿瘤活性

已经对磺酰胺衍生物对人肿瘤细胞系(例如 A2780(卵巢癌)和 A549(肺腺癌))的抗增殖和凋亡活性进行了研究。Abbassi 等人 (2014) 发现某些 N-[6-吲唑基] 芳基磺酰胺表现出显着的抗增殖活性,强调了这些化合物在癌症治疗中的潜力 (N. Abbassi 等,2014)。

氧化反应中的催化剂

还探索了磺酰胺化合物的催化性能。Ghorbanloo 和 Alamooti (2017) 报道了钼(VI)配合物与沸石 Y 中的噻唑-腙配体的包封,证明了其作为伯醇和烃类氧化反应的可重复使用催化剂的效率 (M. Ghorbanloo 和 Ali Maleki Alamooti,2017)。

COX-2 抑制

在炎症和疼痛管理的背景下,Hashimoto 等人 (2002) 确定 4-(4-环烷基/芳基-恶唑-5-基) 苯磺酰胺衍生物为选择性 COX-2 抑制剂,其中一种化合物 JTE-522 进入临床试验用于治疗类风湿性关节炎、骨关节炎和急性疼痛 (Hiromasa Hashimoto 等,2002)。

属性

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-23-13-3-2-4-14(11-13)24(21,22)17-9-10-19-16(20)8-7-15(18-19)12-5-6-12/h2-4,7-8,11-12,17H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSCJPSDGPEIEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)

![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)